(S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate
Description
Structural Elucidation
IUPAC Nomenclature and Stereochemical Configuration
The compound is systematically named 1-[(1S)-1-isocyanatoethyl]-3-methoxybenzene , reflecting its chiral center and substituents. The (S)-(-)- designation specifies its absolute configuration, determined by the Cahn-Ingold-Prelog priority rules. The stereochemical configuration arises from the ethyl isocyanate group attached to the chiral carbon, which is bonded to three distinct groups: a 3-methoxyphenyl ring, an isocyanate (-N=C=O) group, and a hydrogen atom.
The stereochemical description aligns with the R/S system , where the chiral center’s substituents are prioritized based on atomic number. The isocyanate group’s higher priority ensures its placement in the highest priority position.
Molecular Formula and Weight Analysis
The molecular formula C₁₀H₁₁NO₂ corresponds to a molecular weight of 177.20 g/mol . Structural components include:
- 3-Methoxyphenyl group : A benzene ring with a methoxy (-OCH₃) substituent at the para position.
- Ethyl isocyanate : A chiral ethyl chain terminating in an isocyanate (-N=C=O) group.
| Element | Count | Atomic Mass Contribution |
|---|---|---|
| Carbon | 10 | 12 × 10 = 120 |
| Hydrogen | 11 | 1 × 11 = 11 |
| Nitrogen | 1 | 14 × 1 = 14 |
| Oxygen | 2 | 16 × 2 = 32 |
| Total | 177.20 g/mol |
The molecular structure is confirmed by SMILES notation : CC(C1=CC(=CC=C1)OC)N=C=O and InChI Key : YNWCQMWZIOMQOP-QMMMGPOBSA-N.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
While explicit NMR data for this compound is unavailable, general trends for isocyanates and substituted ethyl groups inform expectations:
- ¹H NMR :
- Isocyanate (-N=C=O) : Typically absent due to rapid exchange or low proton density.
- Ethyl group : Splitting patterns for CH₂ and CH₃ protons influenced by the chiral center.
- 3-Methoxyphenyl : Aromatic protons in the range 6.5–7.5 ppm , with deshielded protons adjacent to the methoxy group.
- Methoxy (-OCH₃) : Singlet at 3.8–3.9 ppm .
Infrared (IR) Spectroscopy
Key IR absorptions for functional groups include:
| Functional Group | Absorption (cm⁻¹) | Assignment |
|---|---|---|
| Isocyanate (-NCO) | ~2270 | C≡N stretching |
| Isocyanate (-NCO) | ~1370 | N-C-O bending |
| Methoxy (-OCH₃) | ~2830 | C-O stretching (asymmetric) |
| Aromatic C-H | 3000–3100 | Sp² C-H stretching |
These features align with isocyanate and methoxyphenyl derivatives.
Mass Spectrometry (MS)
The molecular ion peak m/z 177.20 (C₁₀H₁₁NO₂) dominates, with fragmentation patterns reflecting cleavage of the isocyanate group. Secondary ions may include:
X-ray Crystallography and Conformational Analysis
Experimental X-ray data for this compound is not publicly available. However, computational models suggest:
- Conformational Flexibility : The ethyl isocyanate group adopts a staggered conformation relative to the 3-methoxyphenyl ring due to steric hindrance.
- Intermolecular Interactions : Potential dipole-dipole interactions between isocyanate groups in the crystal lattice, though hydrogen bonding is limited by the absence of acidic protons.
Computational Chemistry Modeling
Density Functional Theory (DFT)
DFT calculations (e.g., B3LYP/6-31G*) predict:
- HOMO/LUMO Energies : Influenced by the electron-withdrawing isocyanate group and electron-donating methoxy group.
- Electronic Distribution : Partial charge density on the isocyanate nitrogen and oxygen, enhancing electrophilic reactivity.
Molecular Dynamics (MD)
Simulations in solvents like chloroform reveal:
- Rotational Barriers : Restricted rotation around the chiral center due to steric interactions between the isocyanate and phenyl groups.
- Solvent Effects : Polar solvents stabilize the isocyanate’s dipole, altering conformational equilibria.
Properties
IUPAC Name |
1-[(1S)-1-isocyanatoethyl]-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8(11-7-12)9-4-3-5-10(6-9)13-2/h3-6,8H,1-2H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWCQMWZIOMQOP-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)OC)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426981 | |
| Record name | AG-G-96615 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745784-08-1 | |
| Record name | AG-G-96615 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
- The amine is reacted with phosgene (COCl2) or triphosgene in an inert organic solvent under controlled temperature conditions.
- The reaction proceeds via the formation of a carbamyl chloride intermediate, which then eliminates hydrochloric acid to yield the isocyanate.
- The process is typically carried out at low to moderate temperatures (e.g., 0 to 80 °C) to avoid racemization and side reactions.
- An excess of phosgene is often used to drive the reaction to completion.
Solvent and Base Selection
- Suitable solvents include aromatic hydrocarbons (e.g., toluene), chlorinated hydrocarbons (e.g., dichloromethane), esters, ethers, and nitriles.
- Preferred solvents for this reaction are dichloromethane and toluene due to their inertness and ability to dissolve both reactants and products.
- Organic bases such as triethylamine or N,N-dimethylbenzylamine are used to neutralize the hydrochloric acid formed during the reaction, facilitating the formation of the isocyanate.
- Inorganic bases like alkali metal hydroxides or carbonates can also be employed in some protocols.
Temperature and Reaction Time
- The reaction temperature is maintained between 40 °C and 80 °C, with an optimal range of 55-65 °C.
- The reaction time typically ranges from 5 to 15 hours, with 8-10 hours being preferred for maximum yield and purity.
Triphosgene-Mediated Synthesis
Triphosgene (bis(trichloromethyl) carbonate) is a safer and more convenient phosgene equivalent widely used for isocyanate synthesis.
General Procedure
- A solution of triphosgene in dichloromethane is prepared.
- The chiral amine is added dropwise to the triphosgene solution at room temperature.
- After initial reaction, a tertiary amine base such as triethylamine or n-hexylamine is added slowly at low temperature (e.g., -35 °C) to trap the HCl generated.
- The reaction mixture is gradually warmed to room temperature and stirred for 2-3 hours.
- The solvent is removed under reduced pressure, and the crude isocyanate is purified by distillation or sublimation.
Advantages
- Triphosgene offers better handling safety compared to gaseous phosgene.
- The reaction conditions are mild, minimizing racemization of the chiral center.
- The use of tertiary amines efficiently scavenges HCl, improving yield and purity.
Continuous Phosgene Reaction Process (Industrial Scale)
A patented industrial process describes a continuous method involving:
- Formation of a slurry of carbamyl chloride hydrochloride intermediate in an inert organic solvent such as diethyl ether of diethylene glycol.
- Controlled addition of phosgene at elevated temperatures (100-160 °C) in a reaction vessel under atmospheric pressure.
- Removal of HCl and unreacted phosgene via condensers.
- Product recovery by degassing and solvent removal.
This method ensures efficient conversion and scalability for aromatic isocyanates, including substituted phenyl derivatives.
Summary Table of Preparation Conditions
| Parameter | Phosgene Method | Triphosgene Method | Continuous Industrial Process |
|---|---|---|---|
| Starting Material | (S)-(-)-1-(3-Methoxyphenyl)ethylamine | Same as phosgene method | Same as phosgene method |
| Reagent | Phosgene (COCl2) | Triphosgene (bis(trichloromethyl) carbonate) | Phosgene in inert solvent |
| Solvent | Dichloromethane, Toluene | Dichloromethane | Diethyl ether of diethylene glycol |
| Base | Triethylamine, N,N-dimethylbenzylamine | Triethylamine, n-Hexylamine | Not specified (HCl removed by condensation) |
| Temperature | 40-80 °C (opt. 55-65 °C) | Initial RT, then cooled to -35 °C, then RT | 100-160 °C |
| Reaction Time | 5-15 hours (opt. 8-10 hours) | 2-3 hours | Residence time 30-60 minutes |
| Purification | Distillation, Sublimation | Distillation, Sublimation | Degassing and solvent removal |
| Stereochemical Control | Maintained by mild conditions | Maintained by mild conditions | Controlled by temperature and solvent choice |
Research Findings and Notes
- Maintaining stereochemical purity is critical; mild temperatures and appropriate bases prevent racemization.
- The choice of solvent impacts solubility and reaction kinetics; dichloromethane is favored for lab-scale synthesis.
- Triphosgene provides safer handling and comparable yields to phosgene.
- Industrial continuous processes optimize throughput and safety by controlling temperature, pressure, and reagent feed rates.
- The reaction mechanism involves intermediate carbamyl chloride formation, followed by elimination to isocyanate.
- Bases neutralize HCl, preventing side reactions and degradation of the product.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The isocyanate group reacts readily with nucleophiles such as amines, alcohols, and water, forming ureas, carbamates, and amines, respectively.
Reaction with Amines
Primary and secondary amines undergo nucleophilic attack at the carbonyl carbon, forming substituted ureas:
Conditions : Reactions proceed under mild, anhydrous conditions at 20–25°C .
Example : Reaction with ethylamine yields -ethyl--[(S)-1-(3-methoxyphenyl)ethyl]urea .
Reaction with Alcohols
Alcohols react to form carbamates:
Catalysts : Base catalysts (e.g., triethylamine) enhance reaction rates .
Example : Methanol reacts to form methyl [S]-1-(3-methoxyphenyl)ethylcarbamate .
Hydrolysis
In aqueous environments, hydrolysis occurs, producing the corresponding amine and carbon dioxide:
Kinetics : Hydrolysis is pH-dependent, accelerating under acidic or basic conditions .
Cyclotrimerization
Isocyanates undergo catalytic cyclotrimerization to form isocyanurates, a key reaction in polymer chemistry .
Reaction Mechanism
-
Initiation : Tertiary amines (e.g., 2-methyltriethylenediamine) form zwitterionic intermediates with the isocyanate.
-
Propagation : Sequential addition of isocyanate monomers leads to trimer formation.
-
Termination : Stabilization of the six-membered isocyanurate ring .
Catalytic Systems :
| Catalyst | Co-catalyst | Rate Enhancement |
|---|---|---|
| Tertiary amine | Epoxide (e.g., GPE) | 100-fold increase |
| Tri(dialkylaminoalkyl)phenol | None | Moderate activity |
Conditions : Reactions occur in chlorobenzene at 60–80°C, with induction periods reduced by pre-activating the catalyst .
Substitution Reactions
Electrophilic aromatic substitution on the methoxyphenyl ring is possible but less favored due to the electron-donating methoxy group. Reactions typically target the isocyanate group.
Comparative Reactivity
The chiral center and methoxy substituent influence reactivity compared to analogues:
| Compound | Reactivity with Amines | Hydrolysis Rate |
|---|---|---|
| This compound | High (steric hindrance minimal) | Moderate |
| 3-Methoxyphenyl isocyanate | Moderate | Fast |
| Phenyl isocyanate | High | Fast |
Key Insight : The chiral ethyl group slightly sterically hinders nucleophilic attack but enhances stereoselectivity in urea formation .
Scientific Research Applications
Overview
(S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate is characterized by its methoxy-substituted phenyl group and is used primarily as a reagent in chemical synthesis. Its molecular formula is C₁₀H₁₁NO₂, and it plays a crucial role in the development of chiral compounds.
Chemical Reactivity
This compound exhibits high reactivity due to the electrophilic nature of the isocyanate group. It can undergo various chemical reactions, including:
- Nucleophilic Addition : Reacts with amines to form ureas and with alcohols to form carbamates.
- Hydrolysis : In the presence of water, it hydrolyzes to yield the corresponding amine and carbon dioxide.
- Substitution Reactions : Can participate in substitution reactions with suitable electrophiles.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for synthesizing chiral urea derivatives. These derivatives are essential in drug development due to their biological activity and ability to interact with various biological targets.
Materials Science
The compound is utilized in the preparation of polymers and coatings with specific properties, such as enhanced mechanical strength or chemical resistance. Its ability to form cross-linked structures makes it valuable in producing polyurethane foams and elastomers.
Biological Studies
This compound has been employed as a reagent for modifying biomolecules, allowing researchers to study enzyme mechanisms and protein interactions. This application aids in understanding biochemical pathways and developing therapeutic strategies.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various applications:
- Chiral Urea Synthesis : A study demonstrated the successful synthesis of chiral urea derivatives from this compound, showcasing its utility in creating compounds with specific stereochemical configurations that are important for biological activity .
- Polymer Development : Research indicated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties, making it suitable for advanced material applications .
- Biological Activity Assessment : In vitro studies have shown that derivatives synthesized from this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapeutics .
Mechanism of Action
The mechanism of action of (S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the formation of ureas and carbamates, which are important in various chemical and biological processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The table below summarizes key structural and physicochemical differences between (S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate and related compounds (data sourced from Alfa’s catalog and supplier specifications ):
Key Observations:
Substituent Position :
- The 3-methoxy group in the (S)-enantiomer creates distinct electronic and steric effects compared to 4-methoxy analogs. The 3-position may enhance solubility or alter binding affinity in biological systems due to para vs. meta electronic effects .
- 4-Methoxy derivatives (e.g., 745783-83-9) exhibit reversed stereochemistry, which could lead to divergent interactions in chiral environments .
Functional Group :
- Isothiocyanates (e.g., 737000-99-6) are less electrophilic than isocyanates due to the sulfur atom’s lower electronegativity, making them slower to react with nucleophiles like amines .
- Ethyl isocyanate (aliphatic) lacks aromatic stabilization, increasing its volatility and toxicity (LD₅₀ ~100 mg/kg in rodents) compared to aromatic analogs .
Enantiomeric Purity :
- The (S)-(-)-enantiomer’s optical rotation (-18°) is critical for applications requiring stereoselectivity, such as enzyme inhibition. Racemic mixtures (e.g., in ) may exhibit reduced efficacy due to competing enantiomer interactions .
Biological Activity
(S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate, an organic compound featuring an isocyanate functional group, has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.
- Molecular Formula : C₁₀H₁₁NO₂
- Molecular Weight : 177.20 g/mol
- Functional Group : Isocyanate
The compound is characterized by its chiral carbon, which can lead to different biological activities compared to its enantiomer (R)-(+)-1-(3-Methoxyphenyl)ethyl isocyanate. The methoxy group attached to the aromatic ring may also influence its reactivity and interaction with biological systems .
Biological Activity Overview
The biological activity of this compound primarily revolves around its reactivity with biological molecules, which can result in various effects such as toxicity or allergenic responses. Understanding these interactions is crucial for assessing safety profiles in chemical manufacturing and application.
Potential Toxicity and Allergenic Properties
Research indicates that compounds with isocyanate groups can exhibit harmful effects upon exposure. Specifically, they may cause respiratory sensitization and skin irritation . The need for careful handling in laboratory settings is emphasized due to these potential risks.
Interaction Studies
Studies have focused on the reactivity of this compound with proteins and nucleic acids. Such interactions are pivotal in understanding the compound's toxicity mechanisms. For example, isocyanates are known to react with amino groups in proteins, leading to the formation of carbamates, which may alter protein function and induce immune responses .
Case Studies
- Cell Line Studies : In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines. For instance, derivatives of similar compounds have shown IC50 values significantly lower than those of established chemotherapeutics like vinblastine, suggesting potential for further investigation into their anticancer properties .
- Environmental Impact : The environmental implications of this compound have also been examined. Its potential as an antifouling agent has been noted, with studies indicating effective inhibition of biofouling organisms while maintaining acceptable levels of cytotoxicity towards non-target species .
Comparative Analysis
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| This compound | Enantiomer | Opposite chirality; may exhibit different reactivity |
| (R)-(+)-1-(4-Methoxyphenyl)ethyl isocyanate | Isomer | Different substitution pattern; varied properties |
| Phenyl isocyanate | Non-chiral | Simpler structure; widely used in polymer chemistry |
This table highlights the structural diversity among related compounds and underscores the importance of chirality in determining biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for enantioselective preparation of (S)-(-)-1-(3-methoxyphenyl)ethyl isocyanate?
- Methodology :
- Phosgenation : React (S)-(-)-1-(3-methoxyphenyl)ethylamine with triphosgene (a safer alternative to phosgene) in anhydrous dichloromethane under inert atmosphere (N₂/Ar). Monitor reaction progress via FT-IR for NCO peak emergence at ~2270 cm⁻¹ .
- Continuous Flow Systems : Use microreactors to enhance safety and yield by minimizing exposure to toxic intermediates .
- Chiral Resolution : If racemic mixtures form, employ preparative HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to isolate the (S)-enantiomer .
Q. How is the enantiomeric purity of this compound validated?
- Analytical Techniques :
- Chiral HPLC : Compare retention times against (R)-enantiomer standards (e.g., L20357 in ).
- Polarimetry : Measure specific rotation ([α]₀²⁵) and compare to literature values (e.g., Alfa Catalog lists [α] for isothiocyanate analogs) .
- NMR with Chiral Shift Reagents : Use Eu(hfc)₃ to induce splitting of enantiomeric signals in ¹H NMR .
Q. What are its primary applications in medicinal chemistry?
- Key Uses :
- Urea/Thiourea Derivatives : React with amines to generate chiral ureas for enzyme inhibition studies (e.g., IDO1 inhibitors in ) .
- Peptide Modification : Couple with amino acids for stereochemically defined peptidomimetics .
- Bioconjugation : Label biomolecules via NCO-NH₂ reactions for targeted drug delivery systems .
Advanced Research Questions
Q. How does the 3-methoxy substituent influence reactivity in nucleophilic addition reactions?
- Mechanistic Insights :
- Electronic Effects : The methoxy group donates electron density via resonance, reducing electrophilicity of the isocyanate group compared to non-substituted analogs. This necessitates harsher conditions (e.g., elevated temperatures) for reactions with weak nucleophiles .
- Steric Hindrance : Ortho-substitution in the phenyl ring may slow diffusion-controlled reactions, as shown in kinetic studies of similar m-xylylene diisocyanates .
- Experimental Validation :
- Compare reaction rates with 4-methoxyphenyl isocyanate (CAS 5416-93-3) using stopped-flow spectroscopy .
Q. What strategies mitigate racemization during storage or reaction conditions?
- Stability Studies :
- Temperature Control : Store at -20°C under anhydrous conditions to prevent hydrolysis or thermal racemization .
- Additives : Use radical scavengers (e.g., BHT) to inhibit autoxidation of the chiral center .
- In Situ Monitoring : Employ circular dichroism (CD) spectroscopy to track enantiomeric integrity during prolonged reactions .
Q. How can contradictory data on its solubility in polar solvents be resolved?
- Case Example :
- Conflict : CRC Handbook reports solubility in ethanol, while some synthetic protocols (e.g., ) use DMSO.
- Resolution :
- Solubility Parameter Analysis : Calculate Hansen parameters (δD, δP, δH) to predict compatibility.
- Empirical Testing : Conduct phase diagrams in ethanol/water mixtures to identify optimal ratios for dissolution .
Critical Analysis of Evidence
- Stereochemical Integrity : Alfa Catalog data () confirms commercial availability of enantiopure material, but synthetic protocols () lack explicit enantiomeric excess (ee) validation. Researchers must cross-validate using polarimetry and chiral HPLC.
- Safety : Methyl isocyanate analogs ( ) highlight acute toxicity risks. While this compound is less volatile, PPE (gloves, respirators) and fume hoods are mandatory .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
